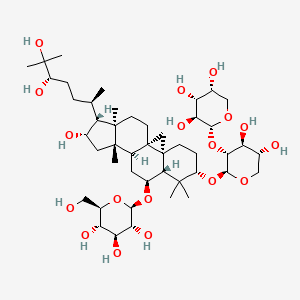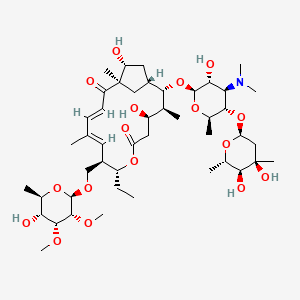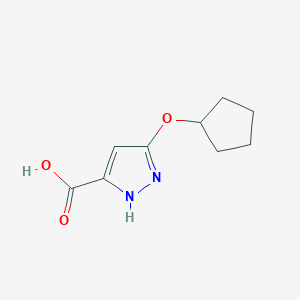
4-(3-(hydroxymethyl)piperidine-1-carbonyl)pyridin-2(1H)-one
Overview
Description
4-(3-(hydroxymethyl)piperidine-1-carbonyl)pyridin-2(1H)-one, also known as HMP, is a chemical compound that has been extensively studied for its potential use in scientific research. This molecule has a unique structure that makes it a valuable tool for investigating various biochemical and physiological processes. In
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Functionalized 4H-Pyrano(3,2-c)pyridines
The reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles and α-cyanoacrylic esters in the presence of piperidine leads to the formation of 4H-pyrano[3,2-c]pyridines. This demonstrates the compound's role in synthesizing fused pyridine systems (Mekheimer, Mohamed, & Sadek, 1997).
Insecticides Synthesis
The hydrogenation of 2 (1H)-pyridones, including related piperidine derivatives, has been used for the synthesis of insecticide compounds. This highlights its potential in developing agricultural chemicals (Takahashi & Kariyone, 1960).
Synthesis of Piperidine Derivatives
Synthesis methods have been developed for cis-4-(sulfomethyl)piperidine-2-carboxylic acid from 4-(hydroxymethyl) pyridine, indicating the compound's utility in producing specific piperidine derivatives (Hadri & Leclerc, 1993).
Drug Discovery and Pharmaceutical Research
Drug-Discovery Scaffold Synthesis
Enantiomerically pure piperidine and octahydropyrano[3,4-c]pyridine scaffolds have been synthesized from compounds including 4-(hydroxymethyl) pyridine. These scaffolds are valuable in drug discovery, demonstrating the compound's role in pharmaceutical research (Narhe et al., 2017).
Carbon-14 and Deuterium Labeling in Pharmaceutical Research
3-Amino-4-(1,1-difluoro-propyl)-6-(4-methanesulfonyl-piperidin-1-yl)-thieno[2,3-b]pyridine-2-carboxylic acid amide, a potent IκB Kinase-β (IKK-β) inhibitor, was labeled with carbon-14 and deuterium. This showcases the importance of such compounds in advanced pharmaceutical research, particularly in drug labeling and tracking (Latli et al., 2016).
Material Science and Chemistry
- Study of Volumetric Properties: Comparative studies of the volumetric properties of pyridine and piperidine derivatives, including 4-(3-(hydroxymethyl)piperidine-1-carbonyl)pyridin-2(1H)-one, were conducted. These studies are crucial for understanding the behavior of these compounds in different solutions, relevant in material science and chemistry (Kul et al., 2013).
properties
IUPAC Name |
4-[3-(hydroxymethyl)piperidine-1-carbonyl]-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-8-9-2-1-5-14(7-9)12(17)10-3-4-13-11(16)6-10/h3-4,6,9,15H,1-2,5,7-8H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRQBVWUIVGWBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=O)NC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















